Glyceryl tri(octadecanoate-18,18,18-d3)

Catalog No.
S910047
CAS No.
285979-76-2
M.F
C57H110O6
M. Wt
900.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl tri(octadecanoate-18,18,18-d3)

CAS Number

285979-76-2

Product Name

Glyceryl tri(octadecanoate-18,18,18-d3)

IUPAC Name

2,3-bis(18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate

Molecular Formula

C57H110O6

Molecular Weight

900.5 g/mol

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3

InChI Key

DCXXMTOCNZCJGO-GQALSZNTSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H]

Glyceryl tri(octadecanoate-18,18,18-d3) is a deuterated derivative of glyceryl tri(octadecanoate), which is an ester formed from glycerol and three molecules of octadecanoic acid (commonly known as stearic acid). The presence of deuterium (indicated by the "d3" in its name) signifies that three hydrogen atoms in the octadecanoate chains have been replaced with deuterium isotopes, enhancing its utility in various scientific applications, particularly in tracing and labeling studies. This compound has the molecular formula C57H110O6 and a molecular weight of approximately 885.47 g/mol .

Isotope Tracer Studies

The presence of the deuterium isotope allows Glyceryl tri(octadecanoate-18,18,18-d3) to be used as a tracer molecule in studies related to fat metabolism and absorption. Since the deuterium is a stable isotope, it does not alter the chemical behavior of the molecule significantly, but its presence allows researchers to distinguish it from endogenous triglycerides in the body. This enables them to track the movement and processing of dietary fats within an organism [].

Here are some examples of how Glyceryl tri(octadecanoate-18,18,18-d3) can be used in isotope tracer studies:

  • Investigating Digestion and Absorption: By feeding Glyceryl tri(octadecanoate-18,18,18-d3) to a research subject and measuring the appearance of deuterium in various tissues and body fluids, scientists can gain insights into how efficiently dietary fats are digested and absorbed in the gut [].
  • Studying Lipid Metabolism: Tracking the fate of the deuterium label in different organs helps researchers understand how the body utilizes and stores dietary fats. This information is valuable in studies related to obesity, diabetes, and other metabolic disorders [].
Typical of fatty acid esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, glyceryl tri(octadecanoate-18,18,18-d3) can be hydrolyzed to yield glycerol and octadecanoic acid.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, leading to different fatty acid esters.
  • Oxidation: The compound can be oxidized to form various products depending on the conditions, which may include aldehydes or carboxylic acids.

These reactions are crucial for understanding its behavior in biological systems and industrial applications.

The synthesis of glyceryl tri(octadecanoate-18,18,18-d3) typically involves:

  • Esterification: This process combines glycerol with octadecanoic acid in the presence of a catalyst (such as sulfuric acid) under controlled temperature conditions to form the ester.
  • Deuteration: The introduction of deuterium can be achieved through various methods such as using deuterated solvents or reagents during the reaction. This step is critical for obtaining the deuterated form of the compound.
  • Purification: Following synthesis, purification techniques such as chromatography may be employed to isolate glyceryl tri(octadecanoate-18,18,18-d3) from unreacted materials and by-products.

Glyceryl tri(octadecanoate-18,18,18-d3) has several applications:

  • Research Tool: It is widely used in metabolic studies as a tracer due to its deuterated nature.
  • Cosmetics: As an emollient and skin conditioning agent in cosmetic formulations due to its fatty acid content.
  • Food Industry: Its properties may also find applications in food formulations where fat content needs to be monitored or modified.

Interaction studies involving glyceryl tri(octadecanoate-18,18,18-d3) focus on its behavior within biological systems. These studies examine how this compound interacts with cellular membranes and proteins involved in lipid metabolism. Additionally, research may investigate its interactions with other dietary fats and how these affect absorption rates or metabolic pathways.

Glyceryl tri(octadecanoate-18,18,18-d3) shares structural similarities with other fatty acid esters but is unique due to its deuterated nature. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Feature
Glyceryl tri(stearate)C57H110O6Non-deuterated version
Glyceryl monooleateC21H40O4Contains oleic acid instead of stearic
Glyceryl trilinoleateC57H104O6Contains linoleic acid
Glyceryl trioleateC57H106O6Contains oleic acid
Glyceryl tricaprylateC21H42O6Shorter chain fatty acids

The uniqueness of glyceryl tri(octadecanoate-18,18,18-d3) lies primarily in its isotopic labeling with deuterium, which enhances its traceability in metabolic studies compared to non-deuterated counterparts. This feature allows researchers to track the compound's pathway through biological systems more effectively than traditional fatty acids.

XLogP3

25.2

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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